One area of research focuses on the environmental impact of Octinoxate. Studies have shown that this chemical can be harmful to various marine organisms, including coral reefs, algae, and fish []. Concerns arise due to its persistence in the environment and its potential to disrupt endocrine systems in these organisms [].
Another area of research investigates the potential human health impacts of Octinoxate. While some studies haven't found significant effects on humans at typical sunscreen application levels [], others have raised concerns about its potential endocrine disruption properties and its impact on hormone levels []. Further research is needed to definitively assess its long-term effects on human health.
Octinoxate, also known as octyl methoxycinnamate, is a chemical compound widely used as a UV filter in sunscreens and various cosmetic products. It primarily absorbs ultraviolet B (UVB) radiation, protecting the skin from harmful effects such as sunburn and DNA damage. Octinoxate is a cinnamate ester formed by the reaction of methoxycinnamic acid and 2-ethylhexanol, resulting in a clear liquid that is oil-soluble and not water-soluble . This compound has been utilized since the 1950s and is found in approximately 90% of sunscreens in the United States .
Octinoxate works by absorbing UVB radiation (wavelengths of 280-320 nm) through ESIPT. When a UVB photon hits the cinnamate moiety, an electron is excited to a higher energy level. This triggers a rearrangement of protons within the molecule, dissipating the energy as heat instead of damaging the skin cells [].
The safety of octinoxate is a topic of ongoing research. While some studies suggest minimal effects on human health [], concerns exist regarding its potential endocrine disruption and environmental impact [].
The synthesis of octinoxate involves the esterification of methoxycinnamic acid with 2-ethylhexanol:
In addition to its primary function as a UV filter, octinoxate can undergo photodegradation when exposed to UV light, leading to the formation of reactive singlet oxygen species. This process may induce oxidative stress in skin cells, potentially disrupting cellular functions .
Octinoxate is classified as an endocrine disruptor, capable of mimicking estrogen and interfering with thyroid function . Studies have shown that it can be absorbed into the bloodstream at levels significantly above safety thresholds proposed by regulatory agencies. Its presence has been detected in human urine, blood, and breast milk, indicating systemic exposure . Furthermore, octinoxate has been associated with allergic reactions and skin irritation upon contact .
The primary method for synthesizing octinoxate involves esterification, a common reaction in organic chemistry. The process typically includes:
The resulting octinoxate can be purified through distillation or crystallization techniques to remove unreacted materials and by-products .
Octinoxate is predominantly used in:
The compound's ability to absorb UVB rays makes it essential for products aimed at preventing skin damage associated with sun exposure .
Research indicates that octinoxate can interact with various drugs and substances. For instance, it may affect the excretion rates of certain medications like acetaminophen and acemetacin, potentially leading to altered serum levels of those drugs . Additionally, its systemic absorption raises concerns about cumulative exposure from multiple products containing octinoxate.
Studies have also highlighted its potential to disrupt hormonal signaling pathways, particularly those related to progesterone and androgen levels .
Several compounds share similarities with octinoxate in terms of their function as UV filters. Here are some notable examples:
Compound Name | UV Type Absorbed | Solubility | Endocrine Disruption Potential |
---|---|---|---|
Oxybenzone | UVB & UVA | Oil-soluble | Yes |
Homosalate | UVB | Oil-soluble | Yes |
Octisalate | UVB | Oil-soluble | Unclear |
Octocrylene | UVB & UVA | Oil-soluble | Some evidence |
Avobenzone | UVA | Oil-soluble | Yes |
Uniqueness of Octinoxate:
Octinoxate, chemically known as 2-ethylhexyl 4-methoxycinnamate, is an organic compound with the molecular formula C₁₈H₂₆O₃ and a molecular weight of 290.40 g/mol [1] [3]. The compound belongs to the cinnamate ester family, specifically formed from methoxycinnamic acid and 2-ethylhexanol [2]. The structural elucidation of octinoxate reveals a characteristic arrangement consisting of a methoxyphenyl group connected to an ester functionality via a carbon-carbon double bond [1] [5].
The structural characterization of octinoxate has been extensively studied using various analytical techniques. Ultraviolet spectroscopy analysis shows that octinoxate exhibits maximum absorption at 310 nm in the ultraviolet-B region, which explains its functionality as a ultraviolet filter [2] [26]. This absorption profile is directly related to the conjugated system formed by the aromatic ring and the carbon-carbon double bond in the molecule [2].
Infrared spectroscopy provides further structural insights, revealing characteristic absorption bands at specific wavenumbers: carbonyl stretching (1710 cm⁻¹), carbon-carbon double bond stretching (1635 cm⁻¹), aromatic ring stretching (1605 and 1575 cm⁻¹), and carbon-oxygen stretching (1265-1250 cm⁻¹) [17] [27]. These spectral features confirm the presence of key functional groups in the octinoxate molecule [27].
Complementary to infrared analysis, Raman spectroscopy shows distinctive bands for the same functional groups, providing additional confirmation of the molecular structure [17]. The relative intensities of these bands, particularly those at 1635-1605 cm⁻¹, have been observed to change when octinoxate is dissolved in solvents of different polarities, indicating the environmental sensitivity of the molecule's electronic structure [17] [27].
Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the complete structure of octinoxate. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for aromatic protons (6.8-7.6 ppm), olefinic protons (6.3-7.6 ppm), methoxy group (3.8 ppm), and aliphatic protons (0.8-4.2 ppm) [27]. Carbon-13 nuclear magnetic resonance spectroscopy further confirms the structure with signals for the carbonyl carbon (167 ppm), aromatic carbons (114-161 ppm), olefinic carbons (115-144 ppm), methoxy carbon (55 ppm), and aliphatic carbons (11-70 ppm) [27].
Mass spectrometry analysis of octinoxate shows a molecular ion peak at m/z 290, corresponding to its molecular weight, along with a characteristic fragmentation pattern that further confirms its structural identity [27]. X-ray diffraction studies have provided definitive evidence of the three-dimensional arrangement of atoms in the octinoxate molecule, particularly confirming the E-configuration at the carbon-carbon double bond [24].
Octinoxate exhibits interesting stereochemical properties that significantly influence its physical and chemical behavior. The molecule contains one undefined stereocenter at the 2-ethylhexyl group and one defined bond stereocenter at the carbon-carbon double bond [4] [5]. The commercial product of octinoxate is typically a racemic mixture with respect to the chiral center in the 2-ethylhexyl moiety, exhibiting optical activity designated as (+/-) [4].
The carbon-carbon double bond in octinoxate is subject to E/Z isomerism (also known as trans/cis isomerism), which is a form of stereoisomerism arising from the restricted rotation around the double bond [9] [14]. According to the Cahn-Ingold-Prelog priority rules used to designate E/Z configuration, the E-isomer (trans) occurs when the higher-ranked groups on each carbon of the double bond are on opposite sides, while the Z-isomer (cis) occurs when these groups are on the same side [9] [19].
In the case of octinoxate, the molecule predominantly exists in the E-isomer (trans) configuration at the carbon-carbon double bond [4] [9] [24]. This configuration is thermodynamically more stable than the Z-isomer due to reduced steric hindrance between the bulky groups on either side of the double bond [19] [20]. The E-configuration has been confirmed through various analytical techniques, particularly X-ray diffraction studies that provide direct evidence of the spatial arrangement of atoms [24].
The E/Z isomerism in octinoxate is particularly significant because it affects the molecule's ultraviolet absorption properties [23]. The E-isomer has been found to be more effective at absorbing ultraviolet radiation compared to the Z-isomer, which explains why commercial formulations of octinoxate predominantly contain the E-isomer [23] [24]. However, it is worth noting that under certain conditions, such as exposure to ultraviolet light, the E-isomer can undergo photoisomerization to form the Z-isomer, potentially affecting the compound's efficacy over time [23].
Studies using nuclear magnetic resonance spectroscopy have been instrumental in distinguishing between the E and Z isomers of octinoxate, as the chemical shifts of the olefinic protons differ significantly between the two configurations [27]. The coupling constants between these protons also provide valuable information about their spatial relationship, further confirming the predominance of the E-isomer in standard preparations of octinoxate [27].
Octinoxate possesses a distinct set of physical constants and organoleptic properties that are crucial for understanding its behavior in various applications. At standard room temperature (25°C), octinoxate exists as a clear liquid with a colorless to pale yellow appearance [15]. The compound has a characteristic mild aromatic odor and an oily texture with moderate viscosity that flows readily at room temperature [15].
The melting point of octinoxate is approximately -25°C, indicating its liquid state at ambient temperatures [15] [18]. Its boiling point ranges from 185-195°C at 1 mbar pressure and reaches approximately 405.3°C at standard atmospheric pressure (760 mmHg) [15] [18]. The density of octinoxate falls within the range of 1.007-1.01 g/cm³ at 25°C, making it slightly denser than water [15] [16].
Octinoxate has a refractive index of 1.515, which is an important parameter for its optical properties and identification [18]. The flash point of the compound lies between 171.6-193°C, indicating that it is not highly flammable under normal conditions but may combust at elevated temperatures [15] [18].
Table 1: Physical Constants of Octinoxate
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₆O₃ |
Molecular Weight | 290.40 g/mol |
Physical State (25°C) | Liquid |
Color | Colorless to pale yellow |
Odor | Characteristic, mild aromatic |
Melting Point | -25°C |
Boiling Point | 185-195°C (at 1 mbar); 405.3°C (at 760 mmHg) |
Density | 1.007-1.01 g/cm³ (at 25°C) |
Refractive Index | 1.515 |
Flash Point | 171.6-193°C |
Ultraviolet Absorption Maximum | 310 nm |
The organoleptic properties of octinoxate contribute significantly to its suitability for various formulations. Its clear appearance and mild odor make it aesthetically acceptable for cosmetic applications [15]. The liquid state and moderate viscosity facilitate its incorporation into various product formulations, allowing for easy mixing and uniform distribution [15].
When stored properly in tightly closed containers in dry, well-ventilated places, octinoxate maintains its organoleptic properties over extended periods [12]. However, exposure to air, light, or elevated temperatures may cause gradual changes in color or odor due to oxidation or degradation processes [13] [23].
The solubility profile of octinoxate is characterized by its lipophilic nature, which significantly influences its behavior in various solvents and formulations. Octinoxate exhibits poor solubility in water, with values reported as less than 0.1 mg/100 mL at 27°C or approximately 0.155 mg/L [7] [13] [18]. This limited water solubility is consistent with the compound's predominantly hydrophobic structure, featuring a long alkyl chain and an aromatic ring [1] [5].
In contrast to its poor water solubility, octinoxate demonstrates good to excellent solubility in various organic solvents. It is readily soluble in ethanol, methanol, and acetone, which makes these solvents suitable for incorporating octinoxate into various formulations [13]. The compound also exhibits good solubility in natural and synthetic oils, including vegetable oils and mineral oil, which is particularly relevant for oil-based cosmetic formulations [13]. In dimethyl sulfoxide (DMSO), octinoxate shows moderate solubility, reported as approximately 10 mM, which is classified as slightly soluble [8] [16] [22].
Table 2: Solubility Profile of Octinoxate in Various Solvents
Solvent | Solubility |
---|---|
Water | <0.1 mg/100 mL at 27°C; 0.155 mg/L |
Dimethyl sulfoxide | 10 mM (slightly soluble) |
Ethanol | Soluble |
Methanol | Soluble |
Acetone | Soluble |
Vegetable oils | Soluble |
Mineral oil | Soluble |
The partition coefficient, which describes the distribution of a compound between two immiscible phases, is a critical parameter for understanding the behavior of octinoxate in biological systems and formulations. The logarithm of the octanol-water partition coefficient (Log Kow) for octinoxate is approximately 5.80, indicating its strong preference for lipophilic environments over aqueous ones [7] [13]. This high partition coefficient explains why octinoxate tends to accumulate in lipid-rich environments and has limited water solubility [13].
Additionally, the logarithm of the octanol-air partition coefficient (Log Koa) for octinoxate is reported as 9.938, which provides insight into its distribution between air and organic phases [7]. This parameter is particularly relevant for understanding the environmental fate and transport of the compound [7].
The solubility characteristics and partition coefficients of octinoxate have important implications for its formulation and application. The compound's lipophilic nature necessitates appropriate formulation strategies to ensure uniform distribution and stability in various product matrices [13]. Furthermore, its high partition coefficient influences its behavior on application, affecting parameters such as skin penetration and retention in the stratum corneum [13].